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Compound of Interest

Compound Name:
(S)-3,4-dihydro-2H-pyrano[3,2-

b]pyridin-4-amine

CAS No.: 502612-48-8

Cat. No.: B3269088

Get Quote

Executive Summary: The Pyranopyridine Advantage
The pyranopyridine scaffold—a fused bicyclic system comprising a pyridine ring and a pyran

ring—represents a "privileged structure" in medicinal chemistry. Its rigidity, planarity, and

capacity for diverse substitution patterns make it an ideal isostere for quinolines and

isoquinolines.[1]

However, the utility of this core is frequently bottlenecked by physicochemical limitations. While

it offers exceptional binding affinity for targets such as EGFR, topoisomerase II, and

acetylcholinesterase (AChE), the bare scaffold often exhibits poor aqueous solubility and high

lipophilicity.[1] This guide provides a comprehensive analysis of the predicted Absorption,

Distribution, Metabolism, and Excretion (ADME) properties of the pyranopyridine core,

distinguishing between intrinsic scaffold liabilities and tunable features.[1]

Structural Classification & Physicochemical
Space[1]
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Before analyzing ADME, we must define the isomerism that dictates the electronic environment

of the core. The position of the pyridine nitrogen and the fusion orientation significantly impact

the dipole moment and hydrogen bond acceptor (HBA) capabilities.

Core Isomerism
The four primary isomers relevant to drug discovery are:

Pyrano[2,3-c]pyridine (Most common in anticancer research)[1]

Pyrano[3,2-c]pyridine

Pyrano[2,3-b]pyridine

Pyrano[3,2-b]pyridine

Intrinsic Physicochemical Properties (In Silico
Consensus)
Based on QSAR modeling (SwissADME, ADMETlab 2.[1]0) of the unsubstituted core and

common derivatives:
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Property Predicted Range (Typical) Implication

Molecular Weight (MW) 300–450 Da (Derivatized)

Favorable for oral

bioavailability (Rule of 5

compliant).[1]

LogP (Lipophilicity) 2.5 – 4.2

High. Indicates good

membrane permeability but

risk of poor solubility and high

metabolic clearance.

TPSA (Topological Polar

Surface Area)
40 – 90 Å²

Moderate. Excellent for

passive transport; values <90

Å² suggest potential BBB

penetration.[1]

Rotatable Bonds 2 – 6

Low. The fused core is rigid,

reducing the entropic penalty

upon protein binding.

Solubility (LogS) -4.0 to -6.0

Poor. The planar aromatic

nature leads to high crystal

lattice energy. Requires polar

substitutions (e.g., amino,

cyano, hydroxyl).[1]

Predicted ADME Profiling
Absorption (The Solubility-Permeability Trade-off)
The pyranopyridine core is classified as BCS Class II (High Permeability, Low Solubility).[1]

Permeability: The lipophilic nature of the pyridine-pyran fusion allows for rapid passive

diffusion across the intestinal epithelium. In silico models (Caco-2 prediction) consistently

rank these cores as highly permeable (>0.90 probability).[1]

Human Intestinal Absorption (HIA): Predicted HIA is typically >90%.[1]

Bioavailability Challenge: The rate-limiting step is dissolution. Without solubilizing groups

(e.g., morpholine, piperazine tails), the core risks precipitation in the GI tract.[1]
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Distribution (CNS vs. Peripheral)[1]
Blood-Brain Barrier (BBB):

Pyrano[2,3-c]pyridines often show predicted LogBB > 0, indicating CNS penetration.[1]

This makes them suitable scaffolds for Alzheimer’s targets (AChE inhibitors).

Optimization: To restrict the drug to the periphery (e.g., for antimicrobial use), polar surface

area must be increased (TPSA > 90 Å²) or P-glycoprotein (P-gp) recognition motifs added.

[1]

Plasma Protein Binding (PPB): Predicted to be high (>90%).[1] The hydrophobic core binds

strongly to albumin, which may limit the free fraction (

) available for target engagement.[1]

Metabolism (The Pyridine Liability)
Metabolic stability is the critical weakness of this scaffold.

CYP450 Interaction: The core is a frequent substrate for CYP3A4 and CYP2D6.

Metabolic Soft Spots:

Pyridine Nitrogen: Susceptible to N-oxidation by FMOs or CYPs, creating a polar N-oxide

metabolite which may be rapidly excreted or toxic.

Pyran Ring: If the ring contains an enone (e.g., in pyran-2-one derivatives), it can act as a

Michael acceptor, reacting covalently with glutathione (GSH) or proteins, leading to

toxicity.[1]

Benzylic Positions: Alkyl substituents on the pyridine ring are prime sites for hydroxylation.

Excretion & Toxicity[1]
hERG Inhibition: A major safety flag. The planar, lipophilic nitrogenous core fits the

pharmacophore for hERG channel blockade, posing a risk of QT prolongation. In silico

screening (e.g., Pred-hERG) is mandatory for this class.
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AMES Toxicity: Generally predicted as non-mutagenic, provided the structure does not

contain specific toxicophores (e.g., nitro groups, hydrazines).[1]

Visualization: In Silico Workflow & Structural Logic
The following diagrams illustrate the standard workflow for profiling these compounds and the

structural logic of the core.
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Figure 1: Standardized In Silico Workflow for Pyranopyridine Profiling.[1]
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Figure 2: Structural Activity Relationship (SAR) of the Core Scaffold.[1]

Experimental Protocols (Validation)
To validate the in silico predictions, the following experimental workflows are recommended.

These protocols are designed to be self-validating with internal controls.

Protocol: High-Throughput Solubility Screening (Kinetic)
Objective: Determine if the pyranopyridine derivative meets the minimum solubility threshold for

oral dosing.

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

Dilution: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final

concentration of 200 µM (2% DMSO final).

Incubation: Shake at room temperature for 24 hours to reach equilibrium.
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Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

Quantification: Analyze the filtrate via UV-Vis spectroscopy (250–500 nm) or HPLC-UV.

Calculation:

[1]

Control: Use Tamoxifen (low solubility control) and Diclofenac (high solubility control).[1]

Protocol: Caco-2 Permeability Assay
Objective: Verify predicted intestinal absorption.[2]

Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters. Culture for 21 days to

form a differentiated monolayer (TEER > 300 Ω[1]·cm²).[1][3][4][5][6]

Transport Study:

Apical (A): Add compound (10 µM) in HBSS (pH 6.5).

Basolateral (B): Add fresh HBSS (pH 7.4).

Sampling: Take aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

Analysis: Quantify via LC-MS/MS.

Papp Calculation:

(Where

is flux,

is surface area,

is initial concentration).[1]

Interpretation:

cm/s indicates high permeability.[1]
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Strategic Optimization: "Fixing" the Core
To transform a pyranopyridine hit into a lead, apply these medicinal chemistry strategies:

Liability Strategic Modification Mechanism

Poor Solubility

Introduce morpholine or

piperazine at the C-4 or C-6

position.

Disrupts crystal lattice;

introduces ionizable nitrogen

for salt formation.

Metabolic Instability

Block the pyridine para-

position with Fluorine or a

Methyl group.

Steric and electronic blockade

of CYP-mediated oxidation.

hERG Toxicity

Reduce LogP below 3.0; add a

polar group near the basic

center.

Reduces hydrophobic

interaction with the hERG

channel pore.

Michael Acceptor

If a pyranone (C=O) is present,

sterically crowd the

-carbon.[1]

Prevents nucleophilic attack by

glutathione.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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